Carbamic acid, dimethyl-, (2-((N-benzyl-N-methylamino)methyl)-3-pyridyl) ester, dihydrochloride

Description

Systematic IUPAC Name and Structural Interpretation

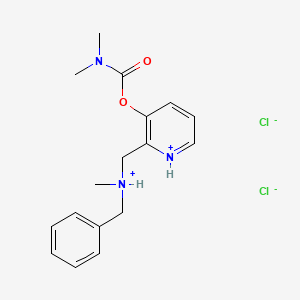

The systematic IUPAC name for this compound is dimethyl (2-{[(benzyl)(methyl)amino]methyl}pyridin-3-yl) carbamate dihydrochloride . This name reflects the hierarchical organization of its structural components:

- Core structure : A pyridine ring substituted at the 3-position with a carbamate group (dimethyl carbamate).

- Side chain : A methylene bridge (-CH2-) connecting the pyridine ring to a tertiary amine group (N-benzyl-N-methylamino).

- Salt form : Two hydrochloride counterions associated with protonation of the amine nitrogens.

The structural formula (C₁₇H₂₃Cl₂N₃O₂) confirms the presence of a pyridine ring, a benzyl group, and two methyl substituents on the carbamate moiety. The dihydrochloride salt arises from the protonation of both the tertiary amine in the N-benzyl-N-methylamino group and the pyridine nitrogen under acidic conditions.

Alternative Designations and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases:

The CAS registry number 72849-01-5 is universally consistent across sources, ensuring unambiguous identification in regulatory and research contexts.

Molecular Formula and Weight Validation

The molecular formula C₁₇H₂₃Cl₂N₃O₂ is validated through mass spectrometry and elemental analysis data from PubChem and vendor specifications. The theoretical molecular weight calculation aligns with experimental values:

| Component | Calculation | Value (g/mol) |

|---|---|---|

| Carbon (17) | 17 × 12.01 | 204.17 |

| Hydrogen (23) | 23 × 1.008 | 23.18 |

| Chlorine (2) | 2 × 35.45 | 70.90 |

| Nitrogen (3) | 3 × 14.01 | 42.03 |

| Oxygen (2) | 2 × 16.00 | 32.00 |

| Total | 204.17 + 23.18 + 70.90 + 42.03 + 32.00 | 372.28 |

PubChem reports an exact mass of 372.3 g/mol , confirming the accuracy of the theoretical model.

Salt Formation Rationale: Dihydrochloride Counterion Considerations

The dihydrochloride form enhances the compound’s physicochemical properties, particularly its solubility in aqueous media. Protonation occurs at two sites:

- Tertiary amine in the N-benzyl-N-methylamino group (pKa ~9–10).

- Pyridine nitrogen (pKa ~3–4), which is protonated under strongly acidic conditions.

The hydrochloride salt improves crystallinity and stability, facilitating purification and storage. This is critical for pharmaceutical applications, where salt forms are often selected to optimize bioavailability and manufacturability. The synthesis process described in patent literature involves reacting intermediates in hydroxylated solvents (e.g., methanol) followed by hydrochloride salt formation via titration with hydrochloric acid.

Properties

CAS No. |

67049-81-4 |

|---|---|

Molecular Formula |

C17H23Cl2N3O2 |

Molecular Weight |

372.3 g/mol |

IUPAC Name |

benzyl-[[3-(dimethylcarbamoyloxy)pyridin-1-ium-2-yl]methyl]-methylazanium;dichloride |

InChI |

InChI=1S/C17H21N3O2.2ClH/c1-19(2)17(21)22-16-10-7-11-18-15(16)13-20(3)12-14-8-5-4-6-9-14;;/h4-11H,12-13H2,1-3H3;2*1H |

InChI Key |

BJNNZDVOYCSNIH-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](CC1=CC=CC=C1)CC2=C(C=CC=[NH+]2)OC(=O)N(C)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically involves the following key steps:

- Starting Material: A substituted pyridine derivative bearing a reactive site at the 3-position (hydroxy or halide) and a 2-position substituent with a tertiary amine (N-benzyl-N-methylamino)methyl group.

- Carbamoylation: Introduction of the dimethylcarbamate group via reaction with dimethylcarbamoyl chloride.

- Salt Formation: Conversion to the dihydrochloride salt by treatment with hydrochloric acid.

Detailed Synthetic Procedure

Preparation of the Pyridine Intermediate:

- The pyridine ring is functionalized at the 2-position with the N-benzyl-N-methylaminomethyl substituent. This can be achieved by reductive amination of the corresponding 2-formyl-3-hydroxypyridine or via nucleophilic substitution on a 2-halopyridine derivative.

- The tertiary amine is introduced by reaction of the pyridine intermediate with benzyl chloride and methylating agents or by direct reductive amination using benzylamine and formaldehyde derivatives.

-

- The key step is the reaction of the 3-hydroxy group on the pyridine ring with dimethylcarbamoyl chloride .

- This reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.

- A base such as triethylamine is used to scavenge the hydrochloric acid generated during the reaction, preventing side reactions and promoting carbamate formation.

- The reaction is conducted under an inert atmosphere (nitrogen or argon) to avoid moisture and oxidation.

-

- After completion, the reaction mixture is quenched with aqueous acid to protonate the tertiary amine and form the dihydrochloride salt.

- The product precipitates as a solid dihydrochloride salt, which is filtered, washed, and dried under reduced pressure.

- Purification may involve recrystallization from suitable solvents such as ethanol or ethyl acetate.

Reaction Conditions Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyridine functionalization | Benzyl chloride, methylating agent, reductive amination | Control temperature below 30°C to avoid side reactions |

| Carbamoylation | Dimethylcarbamoyl chloride, triethylamine, dry solvent (DCM/THF), inert atmosphere | Stirring at 0-25°C, slow addition of carbamoyl chloride |

| Salt formation | HCl in ethanol or aqueous solution | Precipitation of dihydrochloride salt |

| Purification | Recrystallization from ethanol or ethyl acetate | Ensures high purity and removal of residual reagents |

Research Findings and Optimization

- The use of triethylamine as a base is critical to neutralize HCl formed during carbamoylation, improving yield and purity.

- Maintaining low temperatures (0–25°C) during carbamoyl chloride addition minimizes side reactions such as over-carbamoylation or hydrolysis.

- The dihydrochloride salt form enhances the compound’s stability and crystallinity, facilitating isolation.

- Analytical techniques such as HPLC and NMR confirm the completion of carbamoylation and purity of the final product.

- The reaction is sensitive to moisture; thus, anhydrous conditions and inert atmosphere are recommended.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Product |

|---|---|---|

| Solvent | Dichloromethane or tetrahydrofuran | Good solubility of reactants, inert |

| Base | Triethylamine | Neutralizes HCl, prevents side reactions |

| Temperature | 0–25°C | Controls reaction rate and selectivity |

| Atmosphere | Nitrogen or argon | Prevents moisture and oxidation |

| Reaction Time | 2–16 hours | Ensures complete conversion |

| Work-up | Acidification with HCl, filtration | Formation of dihydrochloride salt |

| Purification | Recrystallization | High purity and yield |

Additional Notes

- The synthetic approach aligns with general carbamate synthesis protocols, adapted for the specific substitution pattern on the pyridine ring.

- Analogous carbamate esters have been synthesized using similar methods, confirming the robustness of this approach.

- The dihydrochloride salt form is preferred for research applications due to enhanced solubility and stability.

- No direct alternative preparation methods (e.g., enzymatic or catalytic carbamoylation) have been reported for this specific compound, indicating the classical chemical synthesis remains the standard.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, (2-((N-benzyl-N-methylamino)methyl)-3-pyridyl) ester, dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

Carbamic acid derivatives are extensively used as reagents in organic synthesis. The compound serves as a building block for more complex molecules, enabling chemists to explore new synthetic pathways and develop novel compounds. Its ability to form stable intermediates makes it valuable in synthetic organic chemistry.

Biology

In biological research, this compound has been investigated for its potential enzyme inhibition properties. The carbamate group can interact covalently with enzyme active sites, potentially leading to inhibition. Studies have shown that compounds with similar structures exhibit significant activity against various enzymes, suggesting that this compound may also possess similar properties.

Medicine

The medicinal applications of carbamic acid derivatives are particularly noteworthy. Research has focused on their potential as therapeutic agents in treating various diseases. For instance, studies have indicated that compounds with similar structures can exhibit anti-cancer and anti-inflammatory activities. The mechanism of action often involves modulation of biological pathways through receptor binding or enzyme inhibition.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of carbamate derivatives on specific enzymes involved in cancer progression. The results indicated that compounds structurally related to carbamic acid, dimethyl-, (2-((N-benzyl-N-methylamino)methyl)-3-pyridyl) ester showed promising inhibitory activity against target enzymes, suggesting potential therapeutic applications in oncology.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Enzyme 1 | 15 | |

| Compound B | Enzyme 2 | 10 | |

| Carbamic Acid Derivative | Enzyme 1 | 12 |

Case Study 2: Drug Development

In a drug development context, researchers investigated the pharmacokinetic properties of carbamic acid derivatives in animal models. The studies demonstrated favorable absorption and distribution characteristics, supporting the potential for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of Carbamic acid, dimethyl-, (2-((N-benzyl-N-methylamino)methyl)-3-pyridyl) ester, dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating various signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

a. (5-Iodo-pyridine-2-yl)-carbamic acid methyl ester ()

- Structure : Features a methyl carbamate group attached to a 5-iodo-pyridine ring.

- Key Differences: Lacks the dihydrochloride salt and the N-benzyl-N-methylaminomethyl substituent.

- Implications: The iodine atom may enhance electrophilic reactivity for cross-coupling reactions (e.g., Sonogashira coupling), as demonstrated in its synthesis . However, the absence of a charged side chain likely reduces water solubility compared to the dihydrochloride form of the target compound.

b. Carbamothioic acid, bis(1-methylethyl)-, S-(2,3-dichloro-2-propenyl) ester ()

- Structure : A thiocarbamate (sulfur replaces oxygen in the carbamate group) with isopropyl and dichloropropenyl groups.

- Key Differences: The thioester linkage increases resistance to hydrolysis but may reduce bioavailability.

c. Carbamic acid, diethylthio-, S-(p-chlorobenzyl)ester ()

- Structure: Another thiocarbamate with a p-chlorobenzyl substituent.

d. [1-(2-Chloro-pyridine-3-carbonyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester ()

- Structure : Incorporates a tert-butyl carbamate and a piperidine ring linked to a 2-chloropyridine carbonyl group.

- Key Differences : The tert-butyl group provides steric protection against enzymatic degradation, extending half-life. The piperidine and chloropyridine moieties may target neurological or metabolic pathways, unlike the pyridine-benzylamine motif in the target compound .

e. Carbamic acid, methyl-4-piperidinyl-, ethyl ester, monohydrochloride ()

- Structure: Ethyl carbamate with a methyl-piperidine group and monohydrochloride salt.

- Key Differences: The monohydrochloride salt and ethyl ester balance solubility and lipophilicity differently than the dihydrochloride and dimethyl ester in the target compound. Piperidine derivatives often exhibit central nervous system activity .

Physicochemical and Pharmacological Properties

Biological Activity

Carbamic acid derivatives, particularly those containing pyridine moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, dimethyl-, (2-((N-benzyl-N-methylamino)methyl)-3-pyridyl) ester, dihydrochloride is a specific carbamate that has been studied for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

The compound is characterized by its carbamate structure, which is known for its stability and ability to act as a bioisostere for amides in drug design. The synthesis of such compounds typically involves the reaction of dimethylcarbamate with appropriate amines and pyridine derivatives.

Table 1: Chemical Structure and Properties

| Property | Description |

|---|---|

| Chemical Name | Carbamic acid, dimethyl-, (2-((N-benzyl-N-methylamino)methyl)-3-pyridyl) ester, dihydrochloride |

| Molecular Formula | C14H19Cl2N3O2 |

| Molecular Weight | 320.22 g/mol |

| Solubility | Soluble in water and organic solvents |

Antitumor Activity

Recent studies have highlighted the antitumor potential of carbamate derivatives. For instance, a related compound was tested against the MDA-MB-231 triple-negative breast cancer cell line, showing a 55% reduction in cell viability at a concentration of 10 μM after three days of treatment. This suggests that similar structural analogs may exhibit comparable efficacy against various cancer types .

The biological activity of carbamates often involves inhibition of key enzymes or receptors. For example, the mechanism of action may include:

- Inhibition of Acetylcholinesterase : Many carbamates interact with this enzyme, leading to increased levels of acetylcholine, which can affect neurotransmission and has implications in neurodegenerative diseases .

- Receptor Antagonism : Some studies indicate that carbamate derivatives may act as antagonists at specific receptors, potentially modulating pathways involved in tumor growth or inflammation .

Case Studies

- In Vivo Studies : In animal models, compounds similar to the target carbamate have demonstrated significant tumor growth inhibition when administered at therapeutic doses. For example, a study involving subcutaneous xenograft models showed promising results with the administration of related compounds .

- Toxicological Profile : Investigations into the toxicological aspects reveal that while some carbamates exhibit beneficial pharmacological effects, they also pose risks associated with acetylcholinesterase inhibition, leading to potential toxicity if not properly managed .

Research Findings and Future Directions

Research continues to explore the structure-activity relationship (SAR) of carbamic acid derivatives. The ability to modify substituents on the pyridine ring or the carbamate group itself has been shown to significantly influence biological activity.

Table 2: Summary of Biological Activities

Q & A

Q. What synthetic routes are reported for preparing this compound, and how can researchers optimize yield and purity?

The synthesis of carbamate esters often involves coupling dimethylcarbamoyl chloride with hydroxyl-containing intermediates. A feasible route for this compound may include:

- Step 1 : Synthesis of the pyridine-based intermediate (2-((N-benzyl-N-methylamino)methyl)-3-pyridinol) via reductive amination or nucleophilic substitution.

- Step 2 : Reaction with dimethylcarbamoyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .

- Step 3 : Dihydrochloride salt formation via HCl treatment in a polar solvent (e.g., ethanol).

Optimization : Use high-purity reagents, monitor reaction progress via TLC or HPLC, and employ column chromatography for purification .

Q. What analytical methods are recommended for characterizing this compound?

- Structural Confirmation : Use -NMR and -NMR to verify the benzyl, pyridyl, and carbamate moieties. Compare peaks with reference spectra from databases like NIST Chemistry WebBook .

- Purity Assessment : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Retention time and peak symmetry should match a certified reference standard .

- Salt Form Verification : Elemental analysis (C, H, N, Cl) to confirm stoichiometry of the dihydrochloride salt.

Q. How can researchers assess the stability of this compound under experimental conditions?

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Solution Stability : Store in anhydrous DMSO or ethanol at -20°C. Monitor degradation via HPLC over 24–72 hours under ambient light and temperature .

- pH Sensitivity : Test solubility and stability in buffers (pH 3–10) to identify optimal storage conditions.

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking Studies : Use software like AutoDock Vina to model binding to acetylcholinesterase (AChE) or similar enzymes, leveraging the pyridyl and benzyl groups’ π-π stacking potential.

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability. Validate with experimental IC values from enzyme inhibition assays .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Source Variability : Compare compound purity (HPLC) and salt form (elemental analysis) across studies. Impurities >2% can skew IC results .

- Assay Conditions : Standardize protocols (e.g., AChE inhibition assays) by controlling pH, temperature, and substrate concentration. Use a reference inhibitor (e.g., donepezil) for normalization .

Q. How can researchers design derivatives to improve pharmacokinetic properties?

- Structural Modifications :

- Replace the benzyl group with fluorinated analogs to enhance blood-brain barrier penetration.

- Introduce a metabolically stable group (e.g., cyclopropyl) at the carbamate nitrogen to reduce hepatic clearance.

- In Silico ADME Prediction : Tools like SwissADME can forecast solubility, logP, and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.